BAY-6035-R-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BAY-6035 is an inhibitor of the methylation of MEKK2 peptide.

Applications De Recherche Scientifique

Isotopic Analysis in Ecology

BAY-6035-R-isomer, as a stable isotope, has been utilized in the isotopic analysis of root water uptake (RWU) in plants. The isotopic compositions of plant xylem water compared to potential water sources like soil layers or groundwater help in understanding the contributions of these sources to RWU. Various methods, including graphical inference and Bayesian multi-source linear mixing models, have been employed to quantify these contributions. This isotopic approach plays a crucial role in ecological studies, offering insights into plant water relations and their response to environmental conditions (Rothfuss & Javaux, 2017).

Diagnostic Applications in Clinical Microbiology

In the field of clinical microbiology, BAY-6035-R-isomer has been instrumental in the development of recombinase polymerase amplification (RPA) methods. RPA is a molecular tool used for the rapid, specific, and cost-effective identification of pathogens. It has proven to be an affordable, simple, fast, and sensitive method for pathogen identification and the detection of single nucleotide polymorphisms in human cancers and genetically modified organisms. The method's simplicity and the availability of freeze-dried reagents allow it to be applied in remote areas, making it an essential tool for clinical diagnostics (Daher et al., 2016).

Wound Healing and Medical Treatments

BAY-6035-R-isomer has also been noted in medical treatments, particularly in wound healing processes. Studies have shown that recombinant human platelet-derived growth factor-BB isomer (rhPDGF-BB), which may be a variant of BAY-6035-R-isomer, is an effective treatment for chronic diabetic foot ulceration. The use of autologous platelet-rich plasma (PRP), which is a composite of multiple growth factors including BAY-6035-R-isomer, has been recognized for its safety due to its autologous nature and its production from patient blood as needed (Lacci & Dardik, 2010).

Photoisomerization and Material Sciences

In material sciences, BAY-6035-R-isomer's involvement in photoisomerization processes, particularly in azobenzene, has been extensively studied. Azobenzene's photochromatic properties, where it undergoes trans→cis isomerization upon irradiation with specific wavelengths of light, make it an ideal component in molecular devices and functional materials. Understanding the photochemistry and isomerization mechanisms, influenced by additional substituents on the azobenzene ring system, is crucial for exploiting these properties in various applications (Bandara & Burdette, 2012).

Propriétés

Numéro CAS |

2283389-29-5 |

|---|---|

Nom du produit |

BAY-6035-R-isomer |

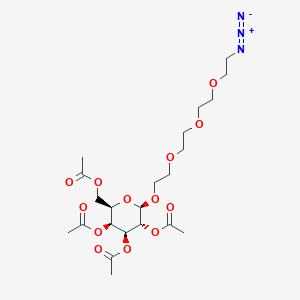

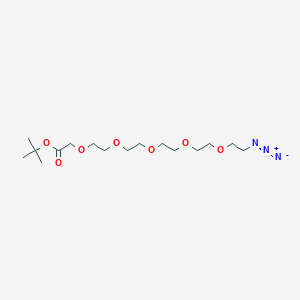

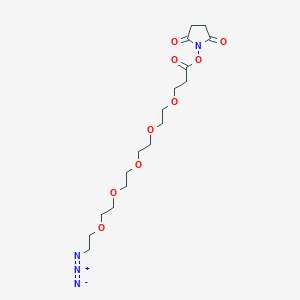

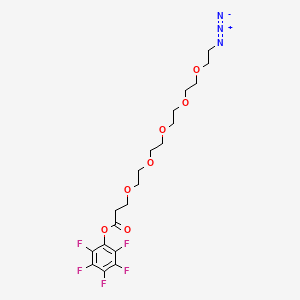

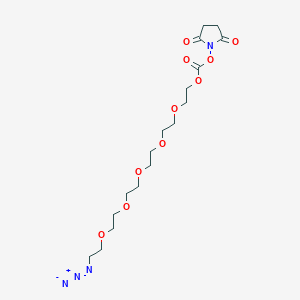

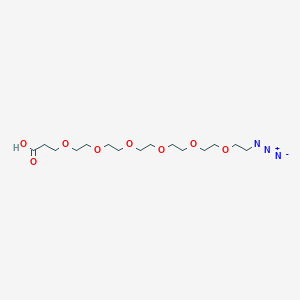

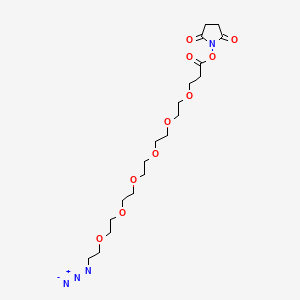

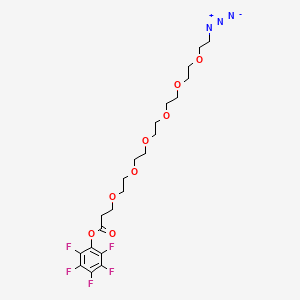

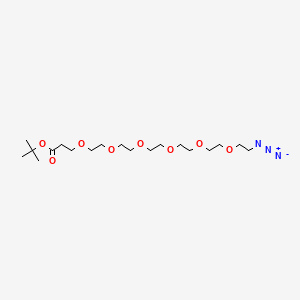

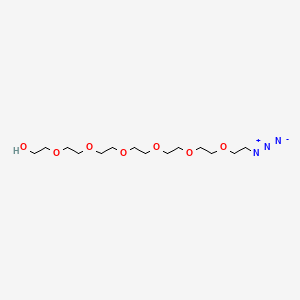

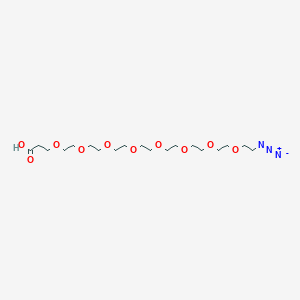

Formule moléculaire |

C22H28N4O3 |

Poids moléculaire |

396.49 |

Nom IUPAC |

(R)-5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carboxamide |

InChI |

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-5-4-15(21(28)23-7-6-14-2-3-14)10-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m1/s1 |

Clé InChI |

LWGLEGRTVIBQFG-NVPAJSRCSA-N |

SMILES |

O=C(C1=CC=C(C(N(C(N2CC3CC3C2)=O)[C@H](C)C4)=C1)NC4=O)NCCC5CC5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BAY6035; BAY 6035; BAY-6035 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.